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Compound of Interest

Compound Name:

3-

(Butylaminocarbonyl)phenylboroni

c acid

Cat. No.: B1274008 Get Quote

CAS Number: 397843-70-8

Synonyms: (3-(Butylcarbamoyl)phenyl)boronic acid, 3-(N-butylcarbamoyl)benzeneboronic acid

This technical guide provides a comprehensive overview of 3-
(Butylaminocarbonyl)phenylboronic acid, a versatile organic compound with applications in

chemical synthesis and potential for drug discovery. This document is intended for researchers,

scientists, and professionals in the field of drug development.

Physicochemical Properties
While specific experimental data for 3-(Butylaminocarbonyl)phenylboronic acid is not

extensively published, the following tables summarize available data and provide estimated

properties based on closely related compounds like phenylboronic acid.

Table 1: General and Computational Data for 3-(Butylaminocarbonyl)phenylboronic acid
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Property Value Source

CAS Number 397843-70-8 N/A

Molecular Formula C₁₁H₁₆BNO₃ [1]

Molecular Weight 221.06 g/mol [1]

Topological Polar Surface Area

(TPSA)
69.56 Å² [1]

logP (octanol-water partition

coefficient)
-0.1037 [1]

Hydrogen Bond Acceptors 3 [1]

Hydrogen Bond Donors 3 [1]

Rotatable Bonds 5 [1]

Table 2: Estimated Physical Properties

Property Estimated Value Basis for Estimation

Appearance White to off-white solid
General appearance of

phenylboronic acids.

Melting Point Not available

Data for the closely related [3-

(Phenylcarbamoyl)phenyl]boro

nic acid is 250 - 254 °C.[2]

Solubility

Soluble in polar organic

solvents (e.g., methanol,

DMSO), sparingly soluble in

water.

Phenylboronic acid is soluble

in most polar organic solvents

and has a water solubility of 10

g/L at 20 °C.[3][4] The

butylaminocarbonyl group may

influence solubility.

Storage

Store in a dry, cool place (2-

8°C recommended by

suppliers).[1]

General storage conditions for

boronic acids.
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Spectral Data
Detailed spectral data for 3-(Butylaminocarbonyl)phenylboronic acid is not readily available

in the public domain. The following provides expected spectral characteristics based on the

analysis of phenylboronic acid and its derivatives.

Table 3: Predicted Spectral Data

Technique Expected Peaks/Signals Rationale

¹H NMR

Aromatic protons (δ 7-8 ppm),

-CH₂- protons of the butyl

group, -NH- proton, B(OH)₂

protons (broad singlet).

Based on the structure and

known spectra of similar

compounds like phenylboronic

acid.[5]

¹³C NMR

Aromatic carbons, carbonyl

carbon, carbons of the butyl

group.

Based on the structure and

known spectra of similar

compounds like phenylboronic

acid.[6]

IR Spectroscopy

O-H stretching (boronic acid),

N-H stretching (amide), C=O

stretching (amide), B-O

stretching.

Characteristic vibrational

modes for the functional

groups present. The IR

spectrum of phenylboronic

acid shows a B-O stretching

band.[7]

Mass Spectrometry

Molecular ion peak

corresponding to the molecular

weight (221.06 g/mol ).

Fragmentation pattern would

be indicative of the structure.

Experimental Protocols
Synthesis of 3-(Butylaminocarbonyl)phenylboronic acid
A plausible synthetic route for 3-(Butylaminocarbonyl)phenylboronic acid involves the

amidation of 3-carboxyphenylboronic acid with n-butylamine. This method is analogous to

standard peptide coupling reactions.
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Reaction Scheme:

Reactants

Reagents

3-Carboxyphenylboronic acid

Reaction Mixture

n-Butylamine

Coupling Agent (e.g., EDC, HOBt)

Base (e.g., DIPEA)

Solvent (e.g., DMF)

3-(Butylaminocarbonyl)phenylboronic acidStirring, Room Temp

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(Butylaminocarbonyl)phenylboronic acid.

Detailed Protocol:

Materials:

3-Carboxyphenylboronic acid (1 equivalent)

n-Butylamine (1.1 equivalents)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
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Hydroxybenzotriazole (HOBt) (1.2 equivalents)

N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-

carboxyphenylboronic acid in anhydrous DMF.

Add EDC and HOBt to the solution and stir for 10 minutes at room temperature to activate

the carboxylic acid.

In a separate flask, dissolve n-butylamine in a small amount of anhydrous DMF.

Add the n-butylamine solution and DIPEA to the reaction mixture.

Stir the reaction mixture at room temperature overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

1 M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 3-
(Butylaminocarbonyl)phenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction
(Representative Protocol)
3-(Butylaminocarbonyl)phenylboronic acid can be utilized as a coupling partner in Suzuki-

Miyaura reactions to form C-C bonds. The following is a general protocol.

Reaction Scheme:

Reactants

Reagents

3-(Butylaminocarbonyl)phenylboronic acid

Reaction Mixture

Aryl Halide (e.g., Aryl Bromide)

Palladium Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

Solvent (e.g., Toluene/Water)

Biaryl ProductHeating

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
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Detailed Protocol:

Materials:

3-(Butylaminocarbonyl)phenylboronic acid (1.2 equivalents)

Aryl halide (e.g., aryl bromide) (1 equivalent)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

Base (e.g., Potassium carbonate, 2 equivalents)

Solvent system (e.g., Toluene and Water, 4:1 v/v)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Procedure:

To a reaction vessel, add the aryl halide, 3-(Butylaminocarbonyl)phenylboronic acid,

and the base.

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

Add the degassed solvent system and the palladium catalyst.

Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is

complete (monitored by TLC or LC-MS).

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization to obtain the

desired biaryl product.

Biological Activity and Signaling Pathways
While specific studies on the biological activity of 3-(Butylaminocarbonyl)phenylboronic acid
are limited, the broader class of phenylboronic acids has been investigated for various

therapeutic applications. They are known to interact with diols, which are present in many

biological molecules like sugars and glycoproteins. This interaction is the basis for their use in

glucose sensing and as inhibitors of certain enzymes.

Phenylboronic acids have been shown to exhibit anticancer activity.[8] For instance, some

phenylboronic acid derivatives act as proteasome inhibitors, a mechanism of action for the

approved cancer drug bortezomib.[8] The boronic acid moiety can form a stable complex with

the N-terminal threonine residue in the proteasome's active site, leading to the inhibition of its

function. This, in turn, can disrupt cellular signaling pathways that are critical for cancer cell

survival and proliferation.

A plausible signaling pathway that could be affected by a phenylboronic acid-based

proteasome inhibitor is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B

cells) signaling pathway. The proteasome is responsible for the degradation of IκB, an inhibitor

of NF-κB. Inhibition of the proteasome leads to the accumulation of IκB, which sequesters NF-

κB in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the

transcription of pro-survival and pro-inflammatory genes.
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Caption: Potential inhibition of the NF-κB signaling pathway.

Disclaimer: The information provided in this technical guide is for research and development

purposes only. The biological activities and signaling pathway interactions are based on the

properties of the broader class of phenylboronic acids and require specific experimental

validation for 3-(Butylaminocarbonyl)phenylboronic acid. All laboratory work should be
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conducted by trained professionals in a controlled environment with appropriate safety

precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemrxiv.org [chemrxiv.org]

2. hoffmanchemicals.com [hoffmanchemicals.com]

3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

5. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

6. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]

7. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold
surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

To cite this document: BenchChem. [In-Depth Technical Guide: 3-
(Butylaminocarbonyl)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274008#3-butylaminocarbonyl-phenylboronic-acid-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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